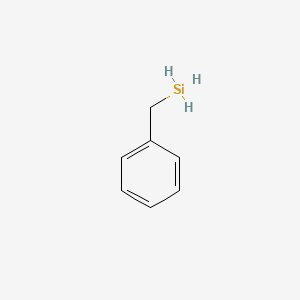

Benzylsilane

Descripción

Significance of Benzylsilane in Organosilicon Chemistry

Organosilicon compounds, which contain carbon-silicon bonds, are valued for their unique chemical properties and are used extensively as synthetic intermediates. lkouniv.ac.inwikipedia.org Benzylsilanes, in particular, are significant due to their role as versatile building blocks and precursors in a wide range of chemical transformations. nih.gov Their utility stems from the specific reactivity of the benzylic C-Si bond.

The significance of this compound is highlighted by its application in various synthetic methodologies:

Cross-Coupling Reactions: Benzylsilanes can participate in cross-coupling reactions, serving as stable, non-toxic sources of benzyl (B1604629) anions. For instance, Lewis basic salts can promote the direct coupling of benzyltrimethylsilanes with a variety of aromatic electrophiles. nih.gov This allows for the formation of diarylalkanes, which are important structural motifs in many organic molecules.

Polymerization: this compound derivatives have been utilized as initiators in living anionic polymerization. dntb.gov.uaresearchgate.net The desilylation of benzyltrimethylsilane (B1265640) by a strong base like potassium tert-butoxide generates a benzyl anion, which can initiate the polymerization of vinyl monomers, leading to polymers with well-controlled molecular weights. researchgate.net

Synthesis of Functionalized Molecules: The ability to functionalize this compound itself provides access to a diverse array of organosilicon compounds. researchgate.net These compounds are pivotal in medicinal chemistry and materials science. nih.gov For example, the development of methods to synthesize bulky and functionalized benzylic silanes has been a focus, as these can be converted into organosilanols, a class of compounds with applications in drug discovery and catalysis. nsf.gov

The table below summarizes key reaction types where this compound derivatives are significant.

| Reaction Type | Role of this compound Derivative | Example Application |

| Lewis Base-Promoted Arylation | Benzyl anion equivalent | Synthesis of diarylalkanes nih.gov |

| Anionic Polymerization | Initiator precursor | Controlled synthesis of polymers like PMMA researchgate.net |

| Deborylative Silylation | Product | Formation of diverse organosilanes from organoboron compounds nih.gov |

| Barbier-Type Coupling | Product | Access to sterically hindered organosilanes and organosilanols nsf.gov |

Evolution of Research Perspectives on this compound

Research perspectives on this compound have evolved considerably from early synthetic challenges to the development of sophisticated and highly selective methodologies. Historically, the construction of the benzylic carbon-silicon bond was often challenging, relying on harsh conditions that were incompatible with many functional groups. nsf.gov

Early Synthetic Approaches: Initial methods for synthesizing Benzylsilanes often involved strongly basic reagents like organolithiums or Grignard reagents. nsf.gov While effective for simple substrates, these methods suffered from several drawbacks:

Low Yields: The reactions were often plagued by low product yields. nsf.gov

Poor Functional Group Tolerance: The highly reactive nature of the organometallic reagents limited the scope of substrates that could be used, precluding those with sensitive functional groups. nsf.gov

Modern Synthetic Innovations: The limitations of classical methods spurred the development of milder and more general strategies to access Benzylsilanes. This shift reflects a broader trend in organic synthesis towards efficiency, selectivity, and functional group compatibility.

Recent advancements include:

Barbier-Type Coupling: A significant development was the use of Barbier-type coupling conditions, involving the reaction of benzylic halides and arylhalosilanes with sonication. This method proved to be high-yielding and tolerant of a wide variety of sterically hindered and functionalized substrates. nsf.gov

Transition-Metal-Free Silylation: More recently, an alkoxide base-promoted deboronative silylation of benzylic organoboronates has been developed. nih.gov This approach avoids the need for transition metals and provides straightforward access to a broad scope of Benzylsilanes with excellent functional group compatibility. nih.gov

Catalytic Methods: Various catalytic systems have been employed to synthesize Benzylsilanes. These include rhodium-catalyzed cross-coupling reactions and nickel/copper-catalyzed silylation of C-O electrophiles. organic-chemistry.org

This evolution from harsh, stoichiometric reagents to milder, catalytic, and more versatile methods demonstrates a significant maturation in the field. The focus has shifted from simply forming the C-Si bond to doing so with precision, efficiency, and in the presence of complex molecular architecture, thereby expanding the utility of Benzylsilanes in contemporary chemical research.

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

766-06-3 |

|---|---|

Fórmula molecular |

C7H10Si |

Peso molecular |

122.24 g/mol |

Nombre IUPAC |

benzylsilane |

InChI |

InChI=1S/C7H10Si/c8-6-7-4-2-1-3-5-7/h1-5H,6H2,8H3 |

Clave InChI |

UWAXDPWQPGZNIO-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C[SiH3] |

Origen del producto |

United States |

Synthetic Methodologies for Benzylsilane and Its Derivatives

Transition Metal-Catalyzed Carbon-Silicon Bond Formation

Transition metal catalysis has revolutionized the formation of C-Si bonds, enabling milder reaction conditions, improved selectivity, and broader substrate scope compared to traditional methods. Palladium and rhodium complexes, in particular, have emerged as highly effective catalysts for various silylation reactions.

Palladium-Catalyzed Approaches

Palladium catalysis is widely employed for the formation of C-Si bonds, facilitating transformations involving C(sp³)-O bond activation, C-C bond formation with silicon nucleophiles, and asymmetric hydrosilylation.

Direct silylation of benzyl (B1604629) alcohols represents an atom-economical route to benzylsilanes. Palladium catalysis can facilitate the activation of the C(sp³)-O bond in benzyl alcohols, enabling their direct coupling with silane (B1218182) reagents. This approach bypasses the need for pre-functionalized substrates like benzyl halides. While specific examples directly forming benzylsilane from simple benzyl alcohol were not extensively detailed in the search results, related palladium-catalyzed transformations of benzyl alcohol derivatives, such as silylmethylation and C-O bond activation for coupling, highlight the potential of this methodology researchgate.netrsc.org.

A significant advancement in the synthesis of benzylsilanes involves the palladium-catalyzed benzylic silylation of diarylmethyl carbonates with silylboranes. This method offers a base-free approach, proceeding smoothly to yield the desired benzyl silane derivatives in good to high yields. The reaction typically utilizes palladium catalysts such as Pd(PPh₃)₄ in solvents like acetonitrile (B52724) at elevated temperatures. The diarylmethyl carbonate serves as an electrophilic precursor, and the silylborane acts as the silicon nucleophile. The resulting benzyl silane products can further undergo functionalization, for example, through fluoride-promoted reactions with electrophiles to form C-C coupled products researchgate.netresearchgate.netx-mol.netosaka-u.ac.jpdicp.ac.cn.

Table 1: Palladium-Catalyzed Benzylic Silylation of Diarylmethyl Carbonates

| Reaction Type | Substrate(s) | Catalyst System | Conditions | Yield (%) | Product Type |

| Benzylic Silylation of Diarylmethyl Carbonates with Silylboranes | Diarylmethyl carbonates, Silylboranes (e.g., R₃Si-Bpin) | Pd(PPh₃)₄ | MeCN, 60 °C, 20 h, N₂ | 76-high | Benzyl silanes |

| Benzylic Silylation of tert-butyl diarylmethyl carbonates with PhMe₂Si–Bpin | tert-butyl diarylmethyl carbonate, PhMe₂Si–Bpin | Pd(PPh₃)₄ | MeCN, 60 °C, 20 h, N₂ | 76 | Benzyl silanes |

The asymmetric hydrosilylation of aromatic alkenes, such as styrene (B11656) and its derivatives, is a powerful method for generating chiral organosilanes, which can be subsequently converted into enantiomerically enriched benzylic alcohols via oxidation (e.g., Tamao oxidation) organic-chemistry.org. This process relies on chiral palladium catalysts coordinated with specific phosphine (B1218219) ligands. Various chiral ligands, including phosphoramidites and binaphthyl-based phosphines (e.g., (S)-H-MOP), have demonstrated high efficacy in achieving excellent enantioselectivities, with some systems reaching up to 99% enantiomeric excess (ee) organic-chemistry.orgscientificspectator.comrsc.orgacs.orgnih.gov. The reaction typically involves the addition of a hydrosilane (e.g., trichlorosilane) to the alkene in the presence of the chiral palladium complex.

Table 2: Asymmetric Hydrosilylation of Aromatic Alkenes

| Reaction Type | Substrate(s) | Catalyst System (Ligand) | Conditions | Yield (%) | Enantioselectivity (ee%) | Product Type |

| Asymmetric Hydrosilylation of Styrene | Styrene, Trichlorosilane | Pd complex with chiral phosphoramidite (B1245037) ligand 8 | - | High | Up to 99 | Chiral silanes (precursors to chiral benzylic alcohols) |

| Asymmetric Hydrosilylation of Styrene | Styrene, Trichlorosilane | Pd with chiral monodentate phosphine ligands (e.g., menthyldiphenylphosphine, neomenthyldiphenylphosphine, (R)-(S)-PPFA) | - | - | 22-52 | 1-phenyl-1-(trichlorosilyl)ethane, (S)-1-phenylethanol (after oxidation) |

| Asymmetric Hydrosilylation of Styrenes | Styrenes, Trichlorosilane | Pd with (S)-H-MOP ligand | - | - | Up to 96 | Optically active benzylic alcohols |

| Asymmetric Hydrosilylation of Aromatic Alkenes | Aromatic alkenes, Hydrosilanes | Chiral Palladium complexes | - | High | Up to 99 | Chiral organosilanes |

Palladium catalysis also enables complex reaction cascades, including migration/coupling sequences that can lead to C-Si bond formation. For instance, palladium-catalyzed 1,4-aryl to benzylic migration reactions have been developed, where aryl halides participate in a process that effectively functionalizes the benzylic position researchgate.net. Other palladium-catalyzed annulation reactions involving silacyclobutanes and C-Si bond activation also contribute to the broader landscape of palladium-mediated C-Si bond construction sioc-journal.cnacs.orgresearchgate.netresearchgate.net.

Rhodium-Catalyzed Cross-Coupling Reactions

Rhodium catalysis offers complementary strategies for C-Si bond formation, particularly in the silylation of aryl halides and C-H functionalization.

Rhodium(I) complexes, such as [Rh(cod)(MeCN)₂]BF₄, in combination with bases like triethylamine, can catalyze the silylation of aryl halides (iodides and bromides) with triethoxysilane (B36694) in solvents like DMF. This method provides a practical route to aryltriethoxysilanes, which are valuable synthetic intermediates organic-chemistry.orgacs.orgresearchgate.netcapes.gov.br. While this method primarily targets aryl silanes rather than benzyl silanes, it exemplifies rhodium's capability in C-Si bond formation.

Furthermore, rhodium catalysis has been explored for asymmetric C-H silylation reactions, offering pathways to chiral organosilicon compounds by directly functionalizing C-H bonds nih.govsnnu.edu.cnnih.gov. These reactions, though often applied to aromatic C-H bonds or involving C-Si bond activation for cyclization, underscore the versatility of rhodium in organosilicon synthesis.

Table 3: Rhodium-Catalyzed Silylation Reactions

| Reaction Type | Substrate(s) | Catalyst System | Conditions | Yield (%) | Product Type |

| Rh(I)-Catalyzed Silylation of Aryl Halides with Triethoxysilane | Aryl iodides/bromides, Triethoxysilane | [Rh(cod)(MeCN)₂]BF₄, NEt₃ | DMF, 80 °C | High | Aryltriethoxysilanes |

| Rh-catalyzed Asymmetric C-H Silylation | Various organic substrates | Rhodium catalysts with chiral ligands | - | - | Chiral organosilanes |

| Rh-catalyzed addition of (trialkylsilyl)arenes to electrophiles | (Trialkylsilyl)arenes, Electrophiles | Rhodium catalysts | π-coordination-driven desilylation | - | Various silanes |

| Rh-catalyzed C-Si bond activation (e.g., for benzosilole synthesis) | Various silicon-containing precursors | Rhodium catalysts | - | - | Benzosilole derivs. |

Compound List:

this compound

Aryl methanols

Diarylmethyl carbonates

Aromatic alkenes (e.g., Styrene)

Hydrosilanes (e.g., HSiR₃, R₃SiCl, R₃Si-Bpin)

Silylboranes

Triethoxysilane

Organosilicon compounds

Silanes

Aryltriethoxysilanes

Chiral organosilanes

Chiral benzylic alcohols

Silacyclobutanes

(Trialkylsilyl)arenes

Benzosilole derivatives

Mechanistic Investigations of Benzylsilane Reactivity and Transformation

Photochemical Reaction Mechanisms

The absorption of light energy by benzylsilane and its derivatives initiates a series of complex reactions, primarily involving the rearrangement and cleavage of its core structure. These photochemical pathways are central to understanding the compound's utility and instability under UV irradiation.

Photochemicalacs.orgnsf.gov-Sigmatropic Silyl (B83357) Shifts

A significant photochemical reaction observed in allylic silane (B1218182) moieties, such as those found in trimethylsilyl-o-isotoluene intermediates, is the stereoselective acs.orgnsf.gov-sigmatropic silyl shift. nsf.govacs.org This process involves the migration of a silyl group from one carbon to another within a three-atom system. Research has demonstrated that an organocatalytic enantioselective cascade annulation can produce a trimethylsilyl-o-isotoluene reactant which then undergoes a stereoselective photochemical acs.orgnsf.gov-silyl shift to form a chiral benzylic silane. nsf.govacs.orgresearchgate.net

The mechanism for this highly stereoselective photoreaction is proposed to proceed through a singlet silyl/allyl conical intersection. nsf.govacs.orgresearchgate.net Theoretical calculations suggest that the stereochemistry in photochemical 1,3-silyl migrations of allylsilanes shows a preference for retention, which is in accordance with the Woodward-Hoffmann rules. nih.gov While the thermal acs.orgnsf.gov-silyl shift is known, the photochemical pathway provides a novel approach to creating highly enantioenriched chiral benzylic silanes. nsf.gov Computational studies have indicated that the calculated conical intersection (CI) structure suggests a potential dissociation pathway to radicals in addition to the 1,3-shift pathway. researchgate.netnih.gov

Si-C Bond Photodissociation Processes

The primary photochemical process for many this compound derivatives is the homolysis of the benzylic carbon-silicon (Si-C) bond. acs.orgresearchgate.net This photodissociation leads to the formation of a benzyl-silyl radical pair within a solvent cage. acs.org While benzyltrimethylsilane (B1265640) was initially considered photochemically inert, further studies revealed it isomerizes to o-tolyltrimethylsilane, albeit with low efficiency. acs.org This isomerization is thought to occur through the recombination of the initially formed radical pair. acs.org

The efficiency of Si-C bond cleavage can be influenced by the molecular structure and the surrounding solvent. epa.gov For instance, remarkable solvent effects have been observed in the UV photolysis of benzyltrimethylsilane at 77 K. epa.gov In ethanol glass, the process yields benzyl (B1604629) radicals, whereas in 3-methylpentane glass, α-trimethylsilylbenzyl radicals and benzyltrimethylsilane radical cations are produced. epa.gov Theoretical calculations using PM3 and B3LYP/6-31G** methods predict a much lower activation barrier for the 'heterobenzylic' Si–C bond dissociation in the triplet state of this compound compared to the benzylic C–C bond dissociation in its carbon analogue, ethylbenzene (B125841). researchgate.net

Formation and Reactivity of 6-Silylisotoluene Derivatives

6-Silylisotoluene derivatives, specifically trimethylsilyl-o-isotoluene, are key intermediates in the photochemical reactions of benzylsilanes. nsf.gov These isotoluenes can be generated through an organocatalytic enantioselective cascade annulation. nsf.govacs.org The resulting silyl-o-isotoluene contains an allylic silane moiety that is primed for further photochemical transformation. nsf.govacs.orgresearchgate.net

The primary reactivity of these intermediates under photochemical conditions is the stereoselective acs.orgnsf.gov-silyl shift, which leads to the formation of optically active benzylsilanes. nsf.gov For example, irradiation of a silyl-o-isotoluene intermediate with a high enantiomeric ratio (>99:1 e.r.) using 365 nm UV light can yield the corresponding this compound in 61% yield and a 91:9 enantiomeric ratio. nsf.gov While a acs.orgnsf.gov-hydrogen shift can occur upon irradiation at shorter wavelengths (254 nm), the migration of the silyl group is a distinct and significant pathway. nsf.gov

Radical Pathways in this compound Transformations

Radical intermediates play a crucial role in the transformation of benzylsilanes, particularly under photochemical conditions. The formation and subsequent reactions of these radical species define major mechanistic pathways.

Benzyl-Silyl Radical Pair Formation

The homolytic cleavage of the Si-C bond upon UV irradiation is the primary step in the formation of a benzyl-silyl radical pair. acs.org This geminate radical pair is formed within a solvent cage. acs.orgresearchgate.net The fate of this radical pair is varied; the primary pathway is often the reformation of the starting this compound. acs.org However, recombination can also lead to isomerization products, such as the formation of o-tolyltrimethylsilane from benzyltrimethylsilane. acs.org

To gather evidence for the formation of this radical pair intermediate, researchers have designed this compound derivatives with intramolecular silyl radical traps. acs.orgresearchgate.net For example, in [(acyloxy)methyl]benzyldimethylsilanes, the acyloxy carbonyl group can trap the silyl radical, leading to a free-radical 1,2-(C→Si) acyloxy migration. acs.org This intramolecular trapping intercepts the radical pair, providing chemical evidence of its formation. acs.org The multiplicity of the excited state (singlet or triplet) influences the behavior of the radical pair; singlet pairs tend to recombine in the cage, while triplet pairs are more likely to escape. researchgate.net

Below is a table detailing the product distribution from the photolysis of [(Acyloxy)methyl]benzyldimethylsilanes, illustrating the outcomes of radical pair intermediates.

| Compound | Conversion (%) | Product 4 (%) | Product 5 (%) | Product 6 (%) | Product 7 (%) |

| 3a | 88 | 11 (0) | 13 (0) | 4 (14) | 13 (14) |

| 3b | 67 | 21 (0) | 24 (0) | 0 (21) | 16 (16) |

| Data from the irradiation of a 0.1 M solution in benzene with a 10-W low-pressure mercury arc lamp. Yields in parentheses are after hydrolysis of the reaction mixtures. acs.org |

Reductive Radical Polar Crossover (RRPC) Mechanisms

The concept of reductive radical-polar crossover (RRPC) offers a powerful strategy for C-C bond formation by merging radical and polar chemistry. nih.govrsc.orgresearchgate.netillinois.edu This mechanism involves the single-electron reduction of a radical intermediate to form an anion, which then acts as a nucleophile. nih.govillinois.edu This approach overcomes the limitations of traditional radical or polar reactions alone. nih.govrsc.org

In the context of this compound transformations, a benzylic radical, generated from the homolysis of the Si-C bond or through other means like hydrogen atom transfer (HAT), can be reduced to a benzyl anion. nih.gov This reduction can be facilitated by a photoredox catalyst. nih.gov The resulting benzyl anion can then react with various electrophiles, such as carbon dioxide or carbonyl compounds, which would not typically react with the initial radical species. nih.gov For instance, König and co-workers developed a method for the carboxylation of benzylic C-H bonds by merging HAT catalysis with RRPC, where a generated benzylic radical is reduced to an anion and subsequently trapped by CO2. nih.govresearchgate.net This crossover from a radical to a polar, nucleophilic species significantly expands the synthetic utility of the intermediates derived from benzylsilanes and related compounds. rsc.orgresearchgate.net

Generation of Alkyl Radicals from this compound Derivatives

The generation of alkyl radicals from this compound derivatives can be achieved through various methods, primarily involving photochemical processes or single-electron transfer (SET) mechanisms. These radicals are valuable intermediates in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Photochemical excitation of certain this compound derivatives can lead to the homolytic cleavage of a C-H or C-Si bond to generate the corresponding radical species. For instance, benzylsilanes designed as intramolecular silyl radical traps have provided evidence for the formation of radical pair intermediates upon photoreaction. researchgate.net The specific chromophore within the molecule dictates the wavelength of light required and the efficiency of radical generation.

Single-electron transfer is another powerful strategy for generating alkyl radicals from this compound precursors. Oxidative SET from a this compound derivative can form a radical cation, which can then fragment to produce a benzyl radical. This process is often facilitated by photoredox catalysis, where a photocatalyst absorbs light and initiates the electron transfer process. nih.govnih.gov For example, the photocatalytic oxidation of hypervalent bis-catecholato silicon compounds can release a substituted alkyl radical, which can then participate in subsequent reactions like allylation. nih.gov Conversely, reductive SET to a suitable this compound derivative can generate a radical anion, which may then undergo fragmentation to yield a benzyl radical.

The stability of the resulting benzyl radical, influenced by the substituents on the aromatic ring and at the benzylic position, plays a significant role in the facility of these radical generation processes. The presence of the silyl group can also influence the reactivity and subsequent pathways of the generated radical.

Ionic and Nucleophilic Reactivity

Anion Radical-Induced Desilylation Reactions

Anion radical-induced desilylation of benzylsilanes represents a key transformation, leading to the formation of benzyl carbanions. This process is typically initiated by the reaction of a this compound with a strong reducing agent, such as an alkali metal (e.g., lithium) or a potent electron donor, in a polar aprotic solvent like N,N-dimethylformamide (DMF) or hexamethylphosphoramide (HMPA). The initial step involves a single-electron transfer to the this compound, forming a this compound radical anion.

This radical anion is a transient species that readily undergoes fragmentation, cleaving the carbon-silicon bond to generate a benzyl carbanion and a silyl radical. The driving force for this desilylation is the formation of the resonance-stabilized benzyl anion. These in situ generated benzyl carbanions are highly nucleophilic and can react with a variety of electrophiles, such as aldehydes and ketones, to form new carbon-carbon bonds. colab.ws

The efficiency and outcome of the reaction can be influenced by several factors, including the nature of the silyl group, the substituents on the benzyl moiety, the choice of reducing agent, and the reaction conditions.

Lewis Base Activation and Hypervalent Silicate Intermediates

Lewis bases can activate benzylsilanes by coordinating to the silicon atom, leading to the formation of hypervalent silicate intermediates. researchgate.net These intermediates exhibit enhanced nucleophilicity of the groups attached to the silicon, facilitating a variety of chemical transformations. Common Lewis bases used for this purpose include fluoride (B91410) ions (e.g., from tetrabutylammonium fluoride, TBAF), alkoxides, and certain nitrogen-containing compounds.

Upon coordination of a Lewis base (L), the tetracoordinate silicon in this compound expands its coordination sphere to become a pentacoordinate or even hexacoordinate silicate. researchgate.net This coordination increases the electron density on the silicon atom and weakens the C-Si bond. The resulting hypervalent intermediate can be represented as [R-Si(R')3L]⁻.

The increased nucleophilic character of the benzyl group in the hypervalent silicate intermediate makes it susceptible to reactions with electrophiles. This activation strategy avoids the use of strong bases to deprotonate the this compound and generate the carbanion directly. The reactivity of these hypervalent intermediates is central to many silicon-based cross-coupling reactions and other functionalization processes. researchgate.netresearchgate.net The nature of the Lewis base, the substituents on the silicon atom, and the reaction conditions all play a crucial role in the formation and subsequent reactivity of these hypervalent species. researchgate.net

Reactivity of α-Lithiated Benzylsilanes

α-Lithiated benzylsilanes are potent nucleophiles widely used in organic synthesis for the formation of new carbon-carbon bonds. These organolithium reagents are typically generated by the deprotonation of a this compound at the benzylic position using a strong base, such as an alkyllithium reagent (e.g., n-butyllithium or sec-butyllithium), often in the presence of a coordinating agent like tetramethylethylenediamine (TMEDA).

The silicon atom at the α-position exerts a significant influence on the structure and reactivity of these carbanions. It stabilizes the negative charge through a combination of inductive effects and σ-π conjugation (hyperconjugation). This stabilization, often referred to as the α-silicon effect, makes the benzylic protons of benzylsilanes more acidic compared to those of analogous alkylbenzenes.

Structurally, α-lithiated benzylsilanes can exist as monomers, dimers, or higher aggregates in solution, with the degree of aggregation depending on the solvent, temperature, and the presence of coordinating ligands. X-ray crystallographic studies have provided insight into their solid-state structures. acs.org

In terms of reactivity, α-lithiated benzylsilanes readily react with a wide range of electrophiles, including:

Alkyl halides: for the synthesis of more substituted benzylsilanes.

Aldehydes and ketones: to produce β-hydroxysilanes.

Carbon dioxide: to yield α-silyl carboxylic acids after acidic workup.

Imines: leading to the formation of α-silyl amines.

The stereochemistry of reactions involving chiral α-lithiated benzylsilanes has been a subject of considerable interest. The stereochemical outcome (retention or inversion of configuration at the carbanionic center) can be influenced by the nature of the electrophile and the reaction conditions. acs.org For instance, the reaction of a diastereomerically enriched lithiated this compound with methyl iodide has been observed to proceed with inversion of configuration at the metalated carbon center. researchgate.net

Electrophile-Induced C-Si Bond Cleavage

The carbon-silicon bond in benzylsilanes can be cleaved by various electrophiles, a reaction that is particularly facilitated by the stability of the resulting benzylic cation or radical cation intermediate. This reactivity is a cornerstone of the synthetic utility of benzylsilanes, allowing them to serve as stable precursors for benzylic functionalization.

Protodesilylation, the cleavage of the C-Si bond by a proton source, is a common example. This reaction is typically promoted by a strong acid and proceeds through an electrophilic aromatic substitution-like mechanism where the proton attacks the ipso-carbon, leading to the departure of the silyl group.

Halogenation, using electrophilic halogen sources like bromine or iodine, also results in the cleavage of the C-Si bond to form benzyl halides. The reaction is believed to proceed through a Wheland-type intermediate.

Oxidative cleavage of the benzylic C-Si bond can be achieved using oxidizing agents such as ceric ammonium nitrate (CAN). mcmaster.ca Mechanistic studies suggest that this reaction can proceed through a radical-cation intermediate. mcmaster.ca The rate of this cleavage is sensitive to the electronic nature of substituents on the aromatic ring, with electron-donating groups accelerating the reaction. mcmaster.ca

The general mechanism for electrophile-induced C-Si bond cleavage can be summarized as follows:

Attack of the electrophile (E+) on the this compound. This can occur either at the aromatic ring or directly at the C-Si bond.

Formation of a cationic intermediate (e.g., a σ-complex or a β-silyl carbocation). The silicon group stabilizes the positive charge in the β-position through hyperconjugation.

Elimination of the silyl group, often as a silylium ion equivalent, to yield the final product.

Transition Metal-Catalyzed Mechanistic Pathways

Benzylsilanes are versatile reagents in transition metal-catalyzed reactions, participating in various mechanistic pathways to form new chemical bonds. Palladium and rhodium complexes are among the most extensively studied catalysts for these transformations.

Palladium-Catalyzed Reactions:

Palladium catalysis enables the cross-coupling of benzylsilanes with a range of electrophiles. One common pathway involves the direct C(sp³)–H arylation of benzylsilanes with aryl halides. acs.org This process typically involves the deprotonation of the this compound at the benzylic position by a strong base to generate a nucleophilic species that then participates in the palladium catalytic cycle. acs.org The cycle generally proceeds through oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the this compound-derived nucleophile, and concluding with reductive elimination to furnish the diarylmethylsilane product and regenerate the Pd(0) catalyst. acs.org

Another palladium-catalyzed pathway is the C(sp³)–Si cross-coupling silylation of benzyl halides with hydrosilanes, which provides a direct route to construct the C-Si bond. rsc.org

Rhodium-Catalyzed Reactions:

Rhodium catalysts have also been employed in reactions involving benzylsilanes. For instance, rhodium(II) catalysts can promote the stereoselective synthesis of allylsilanes from 2-(triisopropylsilyl)ethyl aryl- and vinyldiazoacetates. emory.edu The proposed mechanism involves a silyl-directed intramolecular C–H functionalization to form a β-lactone intermediate, which then undergoes a silyl-activated extrusion of carbon dioxide. emory.edu

Furthermore, rhodium complexes can catalyze the addition of (trialkylsilyl)arenes to electrophiles through a π-coordination-driven C-Si bond activation. nih.gov In this mechanism, a dicationic rhodium species is proposed to activate the C(aryl)-Si bond by forming an η⁶-arene complex, which facilitates heterolysis and subsequent reaction with an electrophile. nih.gov

The table below summarizes some key transition metal-catalyzed reactions involving this compound derivatives.

| Catalyst System | Reactants | Product Type | Mechanistic Highlights |

| Pd/Nixantphos, CsN(SiMe₃)₂ | This compound, Aryl Halide | Diarylmethylsilane | Deprotonative cross-coupling via C-H activation acs.org |

| Palladium complex | Benzyl Halide, Hydrosilane | This compound | C(sp³)–Si cross-coupling silylation rsc.org |

| Rhodium(II) complex | 2-(Triisopropylsilyl)ethyl aryldiazoacetate | Z-Allylsilane | Silyl-directed intramolecular C–H functionalization emory.edu |

| Dicationic Rhodium complex | (Trialkylsilyl)arene, Electrophile | Aryl-E | π-Coordination-driven C-Si bond activation nih.gov |

Transmetalation Processes in Cross-Coupling

Transmetalation is the critical step in a cross-coupling catalytic cycle where the organic moiety is transferred from the main group organometallic compound (in this case, this compound) to the transition metal center. The C(sp³)–Si bond in this compound is generally stable and requires activation to facilitate its cleavage and subsequent transfer of the benzyl group to a metal catalyst, typically palladium. organic-chemistry.org

The most common strategy for activating organosilanes is the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF). wikipedia.org The fluoride ion attacks the silicon atom, forming a hypervalent, pentacoordinate siliconate intermediate. This process polarizes and weakens the C-Si bond, making the benzyl group sufficiently nucleophilic to be transferred to the palladium(II) center that was formed during the preceding oxidative addition step. organic-chemistry.org This activation transforms the otherwise unreactive organosilane into a viable nucleophile for cross-coupling.

Mechanistic studies, particularly in the context of Hiyama and Hiyama-Denmark couplings, have revealed multiple operative pathways for the transmetalation step. Kinetic analyses have shown that transmetalation is often the turnover-limiting step in the catalytic cycle. nih.gov Investigations into the coupling of related organosilanolates have identified two distinct mechanistic possibilities: a thermal, neutral pathway involving an 8-Si-4 palladium silanolate intermediate, and an anionically activated pathway that proceeds through a hypervalent 10-Si-5 siliconate intermediate. nih.govnih.gov

The electronic nature of the coupling partners also plays a significant role. Studies have demonstrated that the rate of transmetalation is accelerated by electron-donating substituents on the organosilane nucleophile and electron-withdrawing groups on the electrophile (e.g., the aryl halide). nih.gov This suggests that a more electron-rich benzyl group would be transferred more readily.

In some synthetic strategies, the benzyl group itself is not the transferred moiety but rather a removable activating group. The facile "fluorodebenzylation" of benzyldimethylsilyl compounds can be used to generate a highly reactive fluorosilane in situ, which then participates in the cross-coupling reaction. gelest.com This highlights the versatility of the benzyl-silicon bond's reactivity under specific conditions.

Catalytic Cycle Elucidation

The cross-coupling of benzylsilanes with organic halides, a variant of the Hiyama coupling, operates through a well-established catalytic cycle involving a palladium catalyst. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgmdpi.com

Oxidative Addition : The cycle initiates with the addition of an organic electrophile, typically an aryl or vinyl halide (Ar-X), to a low-valent palladium(0) complex. This irreversible step forms a six-coordinate palladium(II) species (Ar-Pd(II)-X), setting the stage for the introduction of the this compound nucleophile. wikipedia.orgnih.gov

Transmetalation : The activated this compound, as a pentacoordinate siliconate, then engages with the Ar-Pd(II)-X complex. In this key step, the benzyl group is transferred from the silicon atom to the palladium center, displacing the halide ligand (X). This forms a new palladium(II) intermediate, Ar-Pd(II)-Benzyl, and a silicon-based byproduct. wikipedia.orgnih.gov

Reductive Elimination : The final step is the reductive elimination from the Ar-Pd(II)-Benzyl complex. This process forms the desired carbon-carbon bond, yielding the final product (Ar-Benzyl), and regenerates the active palladium(0) catalyst, which can then begin a new cycle. mdpi.com

| Entry | Benzyl Halide Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzyl bromide | Diphenylmethane | 95 |

| 2 | 4-Methylbenzyl bromide | 4-Methyldiphenylmethane | 94 |

| 3 | 4-Methoxybenzyl chloride | 4-Methoxydiphenylmethane | 92 |

| 4 | 4-Chlorobenzyl chloride | 4-Chlorodiphenylmethane | 88 |

| 5 | 4-Nitrobenzyl bromide | 4-Nitrodiphenylmethane | 85 |

| 6 | 2-Chlorobenzyl chloride | 2-Chlorodiphenylmethane | 89 |

This elucidated catalytic cycle, supported by experimental data, provides a robust framework for understanding and predicting the reactivity of benzylsilanes in palladium-catalyzed cross-coupling reactions, enabling their application in the synthesis of complex organic molecules like diarylmethanes.

Computational and Theoretical Studies on Benzylsilane Systems

Quantum Chemical Calculations

Quantum chemical methods are indispensable tools for understanding the behavior of molecules like benzylsilane at an atomic level. These methods allow researchers to predict molecular structures, energies, electronic properties, and reaction pathways that may be difficult or impossible to probe experimentally.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely employed quantum chemical method that offers a balance between accuracy and computational cost, making it suitable for studying a variety of molecular properties. DFT calculations have been utilized to investigate the electronic structure, reactivity, and conformational preferences of this compound and its derivatives.

Studies have employed DFT to analyze the photochemical behavior of this compound derivatives, particularly in the context of silyl (B83357) shifts. For instance, DFT calculations, alongside CASSCF and TD-DFT, were used to elucidate the mechanism of a stereoselective photochemical nsf.govescholarship.org-silyl shift in allylsilanes leading to this compound products nsf.gov. These calculations helped in understanding the role of conical intersections in directing the stereochemistry of these reactions nsf.gov. Furthermore, DFT has been applied to explore the Si-C bond photodissociation in this compound derivatives, comparing activation energies with carbon analogues. For this compound (PhCH₂-SiH₃), DFT calculations (B3LYP/6-31G**) predicted a significantly lower activation barrier for Si-C bond dissociation in the triplet state compared to the C-C bond dissociation in ethylbenzene (B125841) researchgate.net. This finding aligns with experimental observations of higher quantum yields for Si-C bond cleavage in related systems researchgate.net. DFT has also been used to study the electronic structure and reactivity descriptors of benzylthio-triazolyl-indole scaffolds, indicating its utility in analyzing complex organic-silicon systems mdpi.com.

Multi-Configurational Self-Consistent Field (CASSCF) Approaches

Multi-Configurational Self-Consistent Field (CASSCF) methods are employed when electron correlation is significant, particularly for systems involving bond breaking/formation or excited states where single-reference methods may fail. CASSCF calculations have been instrumental in understanding the mechanistic pathways of photochemical reactions involving this compound.

In the study of photochemical nsf.govescholarship.org-silyl shifts, CASSCF calculations were crucial for locating conical intersections (CI) between electronic states. Specifically, CASSCF calculations with a (6,6) active space were used to identify the singlet silyl/allyl conical intersection involved in the stereoselective photoreaction leading to this compound nsf.govacs.org. These calculations provided insights into the non-adiabatic dynamics governing the reaction, complementing DFT and TD-DFT analyses nsf.govacs.org. CASSCF/CASPT2 approaches have also been used to correlate ground and excited state properties, particularly in the context of photodissociation of allylsilanes, which can provide a comparative basis for understanding similar processes in this compound derivatives mdpi.com.

Time-Dependent Density Functional Theory (TD-DFT) Analyses

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for predicting the electronic excitation energies and optical properties of molecules, such as UV-Vis absorption spectra. TD-DFT analyses are vital for understanding how molecules interact with light.

TD-DFT calculations have been applied to assign UV-Vis spectral bands in complex organic-silicon scaffolds, correlating them with specific electronic transitions mdpi.com. In the context of photochemical reactions involving silyl shifts, TD-DFT was used to calculate vertical excitations, which were then used in conjunction with CASSCF to locate conical intersections nsf.gov. This combination of methods provides a comprehensive view of the excited-state dynamics. TD-DFT is also a key method for understanding the photophysical properties of molecules, which is directly relevant to the photochemical transformations observed in some this compound systems nsf.govacs.orgnih.gov.

Semiempirical Methods in Conformational Analysis

Semiempirical methods, such as AM1 and PM3, offer a computationally less demanding alternative to ab initio and DFT methods for exploring molecular geometries and conformational landscapes. These methods are particularly useful for larger molecules or for performing extensive conformational searches.

Semiempirical methods, specifically the PM3 method, have been applied to conformational analysis by systematically exploring potential energy surfaces. These calculations involve optimizing molecular structures and determining rotation barriers around single bonds unicamp.br. By analyzing energy data, often in conjunction with chemometric techniques like Principal Component Analysis (PCA), researchers can identify low-energy conformations unicamp.br. For this compound, such methods could be used to map out the various rotational arrangements of the benzyl (B1604629) group relative to the silicon atom, providing insights into the molecule's preferred three-dimensional structure and the energy barriers separating these conformers. While specific studies on this compound's conformational analysis using semiempirical methods are not explicitly detailed in the provided snippets beyond general methodology mdpi.comunicamp.brethz.chnobelprize.orgtaltech.ee, the approach is established for similar organic and organometallic compounds.

Investigation of Electronic Structure and Bonding

Understanding the electronic structure and bonding in this compound is crucial for predicting its chemical behavior and reactivity. This involves examining the distribution of electrons and the nature of the chemical bonds.

Analysis of σ and π Electron Systems

The electronic structure of this compound is characterized by the presence of both σ (sigma) and π (pi) electron systems. The σ framework primarily consists of single bonds, including the Si-C bond and Si-H bonds, formed by head-on overlap of atomic orbitals. The π system originates from the delocalized electrons within the phenyl ring of the benzyl group.

Hyperconjugation Effects of Silicon

The electronic structure of this compound is significantly influenced by the hyperconjugative interactions between the C-Si bond and the π electron system of the phenyl ring. Studies indicate that the silicon atom's electronic properties contribute to the stabilization of specific conformers, particularly the perpendicular conformation where the C-Si bond is oriented out of the phenyl plane cdnsciencepub.comcdnsciencepub.comresearchgate.netmcmaster.ca. Molecular orbital computations have confirmed the predominantly twofold nature of the internal rotational barrier in this compound, attributing this to the σ–π conjugation between the C-Si bond and the aromatic π system cdnsciencepub.comcdnsciencepub.com. The magnitude of these hyperconjugative interactions, as deduced from computational studies, appears to correlate with the nature of the substituent attached to the carbon adjacent to the phenyl ring cdnsciencepub.comcdnsciencepub.com.

Ground State (S0) and Excited State (T1) Properties

Theoretical studies have explored the electronic properties of this compound in its ground singlet state (S0) and lowest excited triplet state (T1) researchgate.netresearchgate.netmdpi.com. Investigations using semiempirical methods like PM3, as well as more advanced methods such as B3LYP/6-31G**, have been employed to characterize these states researchgate.netresearchgate.net. These calculations reveal that the bond dissociation energy (BDE) of the Si–C bond in the S0 state and the heat of the bond dissociation reaction (ΔHr) in the T1 state can be influenced by substituents on the silicon and benzylic carbon atoms researchgate.netresearchgate.net. Such studies are crucial for understanding the photochemical reactivity of this compound derivatives, often correlating ground-state properties with excited-state behavior to predict reaction pathways researchgate.netresearchgate.netmdpi.com.

Reaction Pathway and Barrier Computations

Computational approaches are instrumental in mapping out reaction pathways and determining energy barriers for processes involving this compound.

Activation Energy Calculations for Si-C Bond Dissociation

The dissociation of the Si-C bond in this compound is a key process in its photochemical reactions. Computational studies have calculated the activation energies for this process, often comparing it to its carbon analogue, ethylbenzene. Using the B3LYP/6-31G** method with zero-point energy (ZPE) correction, the activation energy for Si-C bond dissociation in this compound was found to be approximately 6.3 kcal/mol, significantly lower than the 19.6 kcal/mol calculated for the C-C bond dissociation in ethylbenzene researchgate.netresearchgate.net. Calculations using the PM3 method yielded slightly higher values, 13.3 kcal/mol for this compound and 36.7 kcal/mol for ethylbenzene researchgate.netresearchgate.net. These findings suggest that the Si-C bond in this compound is considerably weaker and more susceptible to cleavage, particularly in excited states, which explains the higher quantum yields observed in the photodissociation of related silicon-containing compounds compared to their carbon counterparts researchgate.netresearchgate.net.

Data Table 1: Activation Energies for Bond Dissociation (kcal/mol)

| Molecule | Bond Type | Computational Method | Activation Energy (kcal/mol) | Reference |

| This compound | Si-C | PM3 | 13.3 | researchgate.netresearchgate.net |

| Ethylbenzene | C-C | PM3 | 36.7 | researchgate.netresearchgate.net |

| This compound | Si-C | B3LYP/6-31G** (with ZPE) | 6.3 | researchgate.netresearchgate.net |

| Ethylbenzene | C-C | B3LYP/6-31G** (with ZPE) | 19.6 | researchgate.netresearchgate.net |

Stereochemical Preference and Transition State Characterization

Computational studies have also investigated the stereochemical aspects and transition states of reactions involving this compound. For instance, the mechanism of photochemical cdnsciencepub.comresearchgate.net-silyl shifts in related allylic silanes leading to this compound derivatives has been explored using methods like CASSCF, TD-DFT, and DFT nsf.gov. These studies suggest that such stereoselective photoreactions can proceed via singlet silyl/allyl conical intersections nsf.gov. Furthermore, research into nucleophilic substitutions on this compound cation radicals, employing the endocyclic restriction test, indicates that these reactions likely proceed through inversion transition states, with reaction rates being sensitive to the geometry and bond angles within the transition state nih.gov. The characterization of transition states is crucial for understanding the stereochemical outcomes of these transformations nsf.govnih.govchemrxiv.org.

Rotational Barriers about Csp2-Csp3 Bonds

The internal rotational barriers around the Csp2-Csp3 bond connecting the phenyl ring to the methylene (B1212753) group in this compound have been a subject of theoretical and experimental investigation. Nuclear magnetic resonance (NMR) spectroscopy, coupled with molecular orbital computations, has been used to determine these barriers cdnsciencepub.comcdnsciencepub.comresearchgate.net. Experimental measurements for this compound indicate an apparent twofold barrier of approximately 7.4 ± 1.6 kJ/mol cdnsciencepub.comcdnsciencepub.comresearchgate.net. This barrier is found to be higher than that of ethylbenzene, which is attributed to the hyperconjugative stabilization of the perpendicular conformer by the C-Si bond and the phenyl π system cdnsciencepub.comcdnsciencepub.comresearchgate.net. Molecular orbital calculations generally support a predominantly twofold nature for this internal barrier cdnsciencepub.comcdnsciencepub.com.

Data Table 2: Rotational Barriers about Csp2-Csp3 Bonds (kJ/mol)

| Molecule | Barrier Type | Experimental Value (kJ/mol) | Reference |

| This compound | Twofold | 7.4 ± 1.6 | cdnsciencepub.comcdnsciencepub.comresearchgate.net |

| Benzyl trichlorosilane | Twofold | 8.1 ± 1.1 | cdnsciencepub.comcdnsciencepub.com |

| Ethylbenzene | Twofold | (Lower than this compound) | cdnsciencepub.comcdnsciencepub.comresearchgate.net |

Note: Computational values for ethylbenzene are provided as a reference point for comparison with this compound and its derivatives.

Advanced Applications of Benzylsilanes in Organic Synthesis

Carbon-Carbon Bond Forming Reactions

The ability of benzylsilanes to act as stable yet reactive benzyl (B1604629) anion equivalents makes them valuable reagents for forging new carbon-carbon bonds. They participate in various coupling reactions, offering a practical and often milder alternative to more reactive organometallic reagents.

Cross-Coupling with Aromatic Electrophiles

A significant application of benzylsilanes is their use in the synthesis of 1,1-diarylalkanes through cross-coupling reactions with aromatic electrophiles. Traditional methods often rely on the in-situ preparation of reactive benzyl-metal reagents like Grignard or organozinc compounds. Benzylsilanes provide a more stable and easily handled alternative.

Recent developments have shown that Lewis basic salts, such as potassium tert-butoxide, can promote the direct coupling of benzyltrimethylsilanes with a range of hetero)aryl electrophiles, including nitriles, sulfones, and chlorides. This methodology combines the modularity of cross-coupling with the practicality of a base-promoted protocol, avoiding the need for transition metal catalysts in some cases. The reaction proceeds via deprotonation at the benzylic position, generating a carbanion intermediate that then attacks the aromatic electrophile. This approach allows for monoselective arylation even in the presence of acidic functional groups.

A notable application of this method is the synthesis of pharmaceutical analogues. For instance, the antihistamine chlorpheniramine (B86927) has been used as a scaffold to demonstrate the utility of this reaction. A benzylsilane precursor can be coupled with various arene electrophiles to generate a diverse library of chlorpheniramine analogues, showcasing the method's tolerance for different functional groups and heterocyclic systems.

| Arene Electrophile | Resulting Analogue Feature |

|---|---|

| 4-Trifluoromethylbenzonitrile | Trifluoromethyl-substituted |

| 4-Methylbenzonitrile | Methyl-substituted |

| 4-Bromobenzonitrile | Halo-substituted |

| 4-Chlorobenzonitrile | Halo-substituted |

| 2-Chloro-1,3-benzothiazole | Benzothiazole moiety |

| 4-Cyanobiphenyl | Aryl-substituted |

| 4-Cyanoquinazoline | Quinazoline moiety |

| 4-Chloroquinoline | Quinoline moiety |

Radical-Radical Coupling Reactions with Acyl Fluorides

Modern synthetic strategies increasingly employ radical intermediates for C-C bond formation. Acyl fluorides have emerged as effective precursors for generating acyl-type radicals under single-electron transfer conditions. nih.govorganic-chemistry.org Concurrently, metallaphotoredox catalysis has enabled the generation of alkyl radicals from various precursors, including the use of silyl (B83357) radicals to perform halogen abstraction.

While direct coupling of benzylsilanes and acyl fluorides via a radical-radical pathway is an emerging area, the principles of metallaphotoredox catalysis suggest its feasibility. In such a system, a photocatalyst, upon excitation, could engage in a redox event with a silicon-based reagent to generate a silyl radical. This silyl radical could then abstract a halogen or activate a suitable this compound derivative to form a benzyl radical. Independently, the acyl fluoride (B91410) could be reduced to a fluoride ketyl radical. organic-chemistry.org The subsequent coupling of the benzyl radical and the acyl-type radical would forge a new C-C bond, leading to the formation of a benzyl ketone. This cross-electrophile coupling strategy represents a frontier in organic synthesis, offering novel pathways to connect complex molecular fragments under mild conditions.

Hydroalkylation of Unsaturated Systems

Benzylsilanes, particularly those bearing a silicon-hydride (Si-H) bond, are key components in the hydroalkylation of unsaturated systems like alkenes and alkynes. These reactions provide a direct method for forming C(sp³)–C(sp³) bonds. In many catalytic cycles, particularly those involving nickel, a hydrosilane is used to generate a nickel-hydride (Ni-H) species, which is the active catalyst for hydroalkylation.

Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are powerful tools for constructing cyclic and polycyclic systems. Organosilanes are valuable synthons in these transformations due to the ability of the silyl group to stabilize carbocationic intermediates through the β-silicon effect.

A prominent example is the Danheiser annulation, which typically uses α,β-unsaturated ketones and allenylsilanes or propargylsilanes to construct highly substituted phenols. The reaction cascade is often initiated by a Lewis acid and involves the formation of β-silicon-stabilized vinyl cation intermediates. The silyl group directs the regioselectivity of the cycloaddition and facilitates the key bond-forming steps. While not a direct reaction of this compound itself, this chemistry highlights the crucial role of the silyl moiety in complex ring-forming sequences. This compound derivatives with appropriate unsaturation could potentially be designed to participate in similar cationic annulation cascades.

Functional Group Transformations and Derivatization

Beyond C-C bond formation, the C-Si bond in benzylsilanes can be selectively cleaved and transformed into other functional groups, most notably a hydroxyl group. This allows the benzylsilyl moiety to serve as a robust, masked equivalent of a benzyl alcohol.

C-Si Bond Cleavage and Oxidative Transformations

The conversion of a C-Si bond to a C-O bond is a cornerstone of organosilicon chemistry, famously known as the Fleming-Tamao oxidation. wikipedia.orgchem-station.comorganic-chemistry.org This reaction allows a stable organosilane to be converted into an alcohol, often with retention of stereochemistry at the carbon center. organic-chemistry.org For a this compound, this transformation yields the corresponding benzyl alcohol.

The Fleming-Tamao oxidation involves two main approaches:

Fleming's Method: This typically applies to more robust silanes like the dimethylphenylsilyl group. The process involves a two-step or one-pot sequence where the phenyl group is first removed by electrophilic aromatic substitution (protodesilylation or bromodesilylation) to generate a more reactive halosilane. wikipedia.orgorganic-chemistry.org This intermediate is then oxidized with a peroxy acid, like peracetic acid, to form the alcohol. wikipedia.org

Tamao's Method: This approach uses more reactive organosilanes that already contain a heteroatom or an activating group on the silicon (e.g., fluorosilanes or alkoxysilanes). These are activated by a fluoride source (like TBAF) and oxidized with hydrogen peroxide under basic conditions to yield the alcohol.

In addition to oxidative cleavage, the C-Si bond can undergo protodesilylation , where it is cleaved by a proton source to replace the silyl group with a hydrogen atom. This can be achieved under acidic conditions or, more recently, through mild, base-catalyzed methods using catalysts like potassium trimethylsilanolate (KOTMS) in wet DMSO. For a this compound, this reaction would yield toluene (B28343) or a substituted derivative. These transformations underscore the versatility of the this compound group as a synthetic linchpin, capable of being converted into other valuable functionalities. organic-chemistry.org

Sigmatropic Rearrangements and Cyclization Reactions (e.g., 1,4-Rearrangements)

Sigmatropic rearrangements are pericyclic reactions where one sigma (σ) bond is relocated to another position within an intramolecular system, accompanied by a reorganization of the π-electron system. wikipedia.orgfiveable.me These reactions are governed by orbital symmetry principles and proceed via a concerted mechanism, meaning bond breaking and formation occur simultaneously. fiveable.me While various types of sigmatropic shifts exist, their application involving benzylsilanes often leads to valuable cyclization products.

A significant class of reactions in this domain are silylcarbocyclizations (SiCaCs). These transition-metal-catalyzed processes enable the construction of various carbocyclic and heterocyclic scaffolds from simple starting materials. iupac.org For instance, rhodium-catalyzed silylcarbocyclization of 1,6-diynes can produce 2-silylbicyclo[3.3.0]oct-Δ1,5-en-3-ones in excellent yields. iupac.org Although not exclusively limited to benzylsilanes, the principles of these reactions are applicable to substrates containing the benzylsilyl moiety, allowing for the formation of complex cyclic structures. The mechanism involves the cyclization of an unsaturated system directed by the silicon group, highlighting the utility of organosilanes in constructing ring systems. iupac.org

Another relevant transformation is the intramolecular silylformylation, where rhodium- and rhodium-cobalt complexes catalyze the cyclization of ω-dimethylsiloxyalkynes. This reaction proceeds via an exo-dig cyclization to yield five-membered rings containing both silicon and oxygen within the heterocyclic structure. iupac.org These processes demonstrate the versatility of the silyl group in guiding cyclization reactions to achieve specific regio- and stereochemical outcomes.

| Reaction Type | Catalyst | Substrate Type | Product | Ref. |

| Silylcarbocyclization (SiCaC) | Rh or Rh-Co complexes | 1,6-diynes | 2-Silylbicyclo[3.3.0]octenones | iupac.org |

| Intramolecular Silylformylation | Rh or Rh-Co complexes | ω-Dimethylsiloxyalkynes | Formylalkylideneoxasilacycloalkanes | iupac.org |

Regioselective Functionalization of Heteroaromatic Systems

The regioselective functionalization of C–H bonds in heteroaromatic systems is a cornerstone of modern organic synthesis, allowing for the direct introduction of new substituents without pre-functionalization. beilstein-journals.org Benzylsilanes and their derivatives can be employed in these transformations, often through conversion to more reactive organometallic species.

One strategy involves the preparation of benzylic zinc reagents. These can be synthesized from benzylic halides through a chemoselective insertion of zinc dust in the presence of lithium chloride. nih.gov A wide array of functional groups are tolerated in this process. The resulting benzylic zinc compounds can then participate in cross-coupling reactions to functionalize heteroaromatic systems. For example, copper(I)-mediated acylation or palladium-catalyzed coupling reactions can introduce the benzyl group to specific positions on a heterocyclic ring. nih.gov

The directing-group-assisted, transition-metal-catalyzed C–H activation is another powerful approach. While not always involving this compound directly as the coupling partner, the principles are applicable. For instance, cobalt-catalyzed C2-alkylation of N-pyrimidylindole with vinylsilanes demonstrates the capacity of silyl compounds to participate in the functionalization of heterocycles. beilstein-journals.org The silyl group in these reactions can influence the regioselectivity of the C–H activation and subsequent bond formation. The ability to generate benzyl radicals or related benzylic organometallic species from benzylsilanes provides a pathway for their use in the regioselective modification of complex heteroaromatic molecules.

Preparation of Chiral Organic Molecules

Enantioselective Synthesis of Benzylic Alcohols via Tamao Oxidation

Optically pure benzylic alcohols are crucial building blocks in the pharmaceutical and fine chemical industries. nih.govorganic-chemistry.org A highly effective route to these compounds involves the asymmetric hydrosilylation of aromatic alkenes to form chiral benzylsilanes, followed by stereospecific oxidation of the carbon-silicon bond to a carbon-oxygen bond, a process known as the Tamao oxidation.

A novel catalytic system has been developed for the asymmetric hydrosilylation of various substituted aromatic alkenes, which produces chiral silanes in high yields and with excellent enantioselectivity. organic-chemistry.org The subsequent Tamao oxidation proceeds with retention of configuration at the benzylic carbon, affording almost optically pure benzylic alcohols. organic-chemistry.org This two-step sequence is operationally simple and provides access to a wide range of chiral alcohols that are otherwise challenging to synthesize. organic-chemistry.orgresearchgate.net The oxidation step is often performed under mild conditions, making it compatible with a variety of functional groups. beilstein-journals.orgmdpi.com

| Alkene Substrate | Hydrosilylation Yield (%) | Enantioselectivity (% ee) | Final Alcohol Yield (%) | Ref. |

| Styrene (B11656) | 95 | 98 | 90 | organic-chemistry.org |

| 4-Methylstyrene | 96 | 99 | 92 | organic-chemistry.org |

| 4-Chlorostyrene | 94 | 97 | 89 | organic-chemistry.org |

Access to Chiral α-Silyl Esters

Chiral α-silyl esters are valuable synthetic intermediates. researchgate.networktribe.comworktribe.com A robust method for their preparation involves the asymmetric insertion of a carbene, generated from an α-diazoester, into the Si-H bond of a hydrosilane.

Research has shown that an iron-catalyzed reaction using a chiral spiro-bisoxazoline ligand is highly effective for this transformation. organic-chemistry.org This method allows for the synthesis of a variety of chiral α-silyl esters in good yields and with high enantioselectivities. organic-chemistry.org The reaction is believed to proceed through a concerted quintet transition state. organic-chemistry.org The versatility of this approach makes it a powerful tool for creating silicon-stereogenic centers, which can be further elaborated into other chiral molecules. researchgate.net The resulting α-silyl esters can serve as precursors to other important chiral compounds through subsequent chemical manipulations.

| Diazoester Substrate | Silane (B1218182) | Yield (%) | Enantioselectivity (% ee) | Ref. |

| Ethyl 2-diazo-2-phenylacetate | Phenylsilane | 85 | 95 | organic-chemistry.org |

| Methyl 2-diazo-2-(4-chlorophenyl)acetate | Diphenylsilane | 82 | 92 | organic-chemistry.org |

| tert-Butyl 2-diazo-2-(naphthalen-2-yl)acetate | Phenylsilane | 78 | 96 | organic-chemistry.org |

Analytical and Spectroscopic Methodologies in Benzylsilane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Benzylsilane and its derivatives. By analyzing the chemical shifts (δ), coupling constants (J), and signal multiplicities in ¹H, ¹³C, and ²⁹Si NMR spectra, detailed information about the molecular framework can be obtained.

¹H NMR Spectroscopy is utilized to identify the chemical environment of protons within the molecule. In this compound, the protons of the benzyl (B1604629) group and the silyl (B83357) group give rise to characteristic signals. The methylene (B1212753) protons (Si-CH₂-Ph) typically appear as a singlet, while the aromatic protons of the phenyl group produce a complex multiplet pattern in the aromatic region of the spectrum.

¹³C NMR Spectroscopy provides insights into the carbon skeleton of this compound. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. The methylene carbon and the aromatic carbons exhibit distinct resonances that are valuable for structural confirmation.

²⁹Si NMR Spectroscopy is particularly useful for directly probing the silicon atom. The chemical shift of the ²⁹Si nucleus is sensitive to the nature of the substituents attached to it. This technique can provide information about the coordination number and the electronic environment of the silicon center. nih.govresearchgate.netresearchgate.net

Below is a table summarizing typical NMR data for this compound derivatives.

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Benzyltrimethylsilane (B1265640) | ¹H | ~0.0 (Si-(CH₃)₃) | s | |

| ~2.0 (Si-CH₂-Ph) | s | |||

| ~7.0-7.3 (C₆H₅) | m | |||

| ¹³C | ~-2.0 (Si-(CH₃)₃) | |||

| ~25.0 (Si-CH₂-Ph) | ||||

| ~124.0-140.0 (C₆H₅) | ||||

| ²⁹Si | ~2.0 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific substituents on the silicon atom and the phenyl ring.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for studying molecules with unpaired electrons. scielo.org In the context of this compound research, EPR is primarily used to investigate the formation and structure of radical species derived from this compound.

When this compound undergoes reactions that generate radicals, such as homolytic cleavage of a Si-H or C-H bond, the resulting paramagnetic species can be detected and characterized by EPR spectroscopy. rsc.org The EPR spectrum provides information about the g-factor and hyperfine coupling constants, which are characteristic of the specific radical.

The g-factor is a dimensionless quantity that is determined by the electronic environment of the unpaired electron. The hyperfine coupling arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹³C, ²⁹Si). researchgate.net Analysis of the hyperfine splitting pattern can reveal the distribution of the unpaired electron density within the radical, providing valuable insights into its electronic structure. iucc.ac.il For instance, in a benzylsilyl radical, the magnitude of the hyperfine coupling to the silicon and methylene protons can help to determine the geometry and conformation of the radical center. osti.govresearchgate.net

EPR spectroscopy is particularly useful for:

Detecting and identifying transient radical intermediates in reaction mechanisms involving this compound.

Studying the kinetics and thermodynamics of radical reactions.

Characterizing the electronic and geometric structure of persistent this compound-derived radicals.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration

Circular Dichroism (CD) spectroscopy is a chiroptical technique used to determine the absolute configuration of chiral molecules. mtoz-biolabs.comchiralabsxl.com This method is based on the differential absorption of left and right circularly polarized light by a chiral sample. mtoz-biolabs.com For chiral derivatives of this compound, CD spectroscopy can be a valuable tool for assigning the stereochemistry of stereogenic centers.

The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. chiralabsxl.com The sign and magnitude of the Cotton effects (the characteristic peaks in a CD spectrum) are directly related to the spatial arrangement of the chromophores within the molecule. By comparing the experimental CD spectrum of an unknown enantiomer with the theoretically calculated spectrum for a specific absolute configuration, the stereochemistry can be determined. spark904.nl

Vibrational Circular Dichroism (VCD) is a related technique that measures the differential absorption of left and right circularly polarized infrared light. nih.govnih.gov VCD is particularly powerful for determining the absolute configuration of molecules that lack a strong UV-Vis chromophore, which is often the case for this compound derivatives. spark904.nl The VCD spectrum provides a rich fingerprint of the molecule's vibrational modes, and its comparison with quantum chemical calculations allows for a reliable assignment of the absolute configuration. nih.govnih.gov

The general workflow for determining the absolute configuration of a chiral this compound derivative using CD or VCD spectroscopy involves:

Experimental measurement of the CD or VCD spectrum of the compound.

Computational modeling of the possible conformations of both enantiomers.

Calculation of the theoretical CD or VCD spectrum for each conformer.

Comparison of the Boltzmann-averaged theoretical spectrum with the experimental spectrum to assign the absolute configuration.

Vibrational Spectroscopy for Bond and Functional Group Analysis

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a fundamental technique for identifying the functional groups and analyzing the bonding characteristics of this compound and its derivatives. labmanager.comthermofisher.comyoutube.com These methods probe the vibrational modes of molecules, providing a unique "fingerprint" that is characteristic of the compound's structure. nih.gov

FTIR Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. labmanager.com The resulting spectrum shows absorption bands at specific frequencies corresponding to the vibrational energies of different bonds.

Raman Spectroscopy is a light scattering technique where a laser is used to irradiate a sample, and the scattered light is analyzed. thermofisher.comyoutube.com A small fraction of the scattered light is inelastically scattered (the Raman effect), with the frequency shifts corresponding to the vibrational frequencies of the molecule.

Both FTIR and Raman are complementary techniques. soton.ac.uk Some vibrational modes may be strong in the IR spectrum and weak in the Raman spectrum, and vice versa. For this compound, characteristic vibrational frequencies can be assigned to the Si-H, Si-C, C-H, and phenyl ring modes.

The following table summarizes some of the characteristic vibrational frequencies for this compound derivatives.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Si-H stretch | 2100 - 2250 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=C stretch (aromatic ring) | 1450 - 1600 |

| Si-C stretch | 600 - 800 |

| CH₂ deformation | 1400 - 1470 |

Note: The exact frequencies can be influenced by the substituents on the silicon and the phenyl ring.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. libretexts.orgchemguide.co.uklibretexts.org For this compound and its derivatives, mass spectrometry provides crucial data for their characterization.

Upon ionization in the mass spectrometer, the this compound molecule forms a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the determination of the molecular formula.

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragment ions is characteristic of the molecule's structure. libretexts.orgchemguide.co.uklibretexts.org For this compound, common fragmentation pathways include:

Cleavage of the benzyl-silicon bond: This can lead to the formation of a benzyl cation (C₇H₇⁺, m/z 91) or a silyl cation. The benzyl cation often rearranges to the more stable tropylium (B1234903) ion.

Loss of substituents from the silicon atom: If the silicon atom has other substituents, these can be lost as neutral fragments.

Fragmentation of the phenyl ring: While less common, fragmentation of the aromatic ring can also occur.

The analysis of these fragmentation patterns allows for the confirmation of the structure of this compound and its derivatives. nih.govnih.govnih.gov Techniques such as tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation pathways of specific ions, providing more detailed structural information. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing benzylsilane derivatives, and how do reaction conditions influence product purity?

- This compound synthesis typically involves hydrosilylation of benzyl halides with silanes, or direct silylation of benzyllithium intermediates. For example, α-lithiated this compound derivatives are synthesized via low-temperature lithiation of this compound precursors in tetrahydrofuran (THF) with n-butyllithium, followed by quenching with electrophiles .

- Purity is highly dependent on solvent choice (e.g., THF vs. ethers), temperature control (to prevent side reactions like oligomerization), and stoichiometric ratios. Characterization via , , and NMR is critical to confirm regioselectivity and purity .

Q. How can researchers safely handle this compound given its pyrophoric nature?

- This compound autoignites upon contact with air due to its low oxidation stability. Safe handling requires inert atmospheres (argon/glovebox), cold storage (−20°C), and strict avoidance of oxidizing agents. Quenching protocols using ethanol or aqueous HCl are recommended to deactivate residues .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound complexes?

- X-ray diffraction is indispensable for resolving bonding ambiguities, such as Si–Li interactions in α-lithiated this compound. Charge density analysis via multipole refinement reveals electron delocalization patterns, while NMR () quantifies silicon hybridization states (e.g., sp vs. hypervalent bonding) .

Advanced Research Questions

Q. How do electronic and steric effects in this compound derivatives influence their reactivity in cross-coupling reactions?

- Steric hindrance from trialkylsilyl groups slows electron-transfer processes in oxidative coupling. For instance, bulky silyl substituents impede quinone approach in radical cation intermediates, reducing reaction rates. Conversely, electron-donating groups enhance silane nucleophilicity, favoring transmetalation in palladium-catalyzed couplings .

- Methodological insight: Kinetic studies (e.g., variable-temperature NMR) and Hammett plots can dissect electronic contributions, while X-ray crystallography identifies steric clashes .

Q. Why does this compound fail to undergo cyclization in oxidative C–H activation, and how can this contradiction be reconciled with its known reactivity?

- This compound acts as a radical quencher in oxidative cyclization (e.g., with quinones), diverting the reaction pathway instead of forming cyclized products. This contrasts with allylsilanes, which proceed via non-radical mechanisms. Mechanistic probes like radical traps (TEMPO) and cyclic voltammetry can confirm intermediacy of radical species .

Q. What experimental and computational strategies resolve ambiguities in the bonding of α-lithiated this compound?

- Experimental charge density analysis (via high-resolution X-ray data) reveals covalent Si–Li interactions, contradicting classical ionic models. Density Functional Theory (DFT) calculations further validate delocalized bonding, showing significant electron density at the Si–Li bond critical point .

Methodological Challenges

Q. How should researchers address contradictions between theoretical predictions and experimental data in this compound reactivity?

- Case study: this compound’s unexpected regioselectivity in thiocarbonyl additions (vs. allylsilanes) can be explained by contrasting hard/soft acid-base principles. Hybrid QM/MM simulations and kinetic isotope effects (KIEs) help bridge theory-experiment gaps .

Q. What protocols ensure reproducibility in this compound-based synthetic workflows?

- Document precise stoichiometry (e.g., exact equivalents of TBAF·3HO for desilylation), solvent drying methods (molecular sieves vs. distillation), and reaction monitoring (in situ IR for silanol intermediates). Supplemental materials must include raw NMR/TGA data and crystallographic CIF files .

Data Analysis and Reporting

Q. How should researchers present contradictory data in publications (e.g., failed cyclization vs. successful cross-coupling)?

- Use dedicated sections like "Unexpected Results" to contextualize contradictions. For this compound’s cyclization failure, compare oxidation potentials (cyclic voltammetry) and radical scavenging rates with analogous substrates. Tabulate data to highlight divergent pathways (Table 1) .

Table 1: Reactivity Comparison of this compound vs. Allylsilane in Oxidative Cyclization

| Substrate | Cyclization Yield (%) | Radical Quenching Observed? | Oxidation Potential (V) |

|---|---|---|---|

| This compound | 0 | Yes | +1.2 (vs. SCE) |

| Allylsilane | 85 | No | +0.8 (vs. SCE) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |